Benzene, 1,1'-(2,4-diiodo-1-butenylidene)bis[4-chloro-
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Overview
Description
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-chloro-] is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by a butenylidene bridge substituted with iodine and chlorine atoms.
Preparation Methods
The synthesis of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-chloro-] typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by coupling reactions to introduce the butenylidene bridge. Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable .
Chemical Reactions Analysis
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-chloro-] undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, halogenating agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-chloro-] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its potential use in drug development is ongoing, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-chloro-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of iodine and chlorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its full potential .
Comparison with Similar Compounds
Similar compounds to Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis[4-chloro-] include:
1,4-Diiodobenzene: Used in similar synthetic applications but lacks the butenylidene bridge.
Benzene, 1,1’-(1-butenylidene)bis-: Similar structure but without the iodine and chlorine substitutions.
1,4-Bis(p-R-phenylethynyl)benzenes: Used in advanced material synthesis but with different functional groups
Properties
CAS No. |
698389-76-3 |
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Molecular Formula |
C16H12Cl2I2 |
Molecular Weight |
529.0 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)-2,4-diiodobut-1-enyl]benzene |
InChI |
InChI=1S/C16H12Cl2I2/c17-13-5-1-11(2-6-13)16(15(20)9-10-19)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI Key |
OZJUCEUZKGTKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(CCI)I)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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